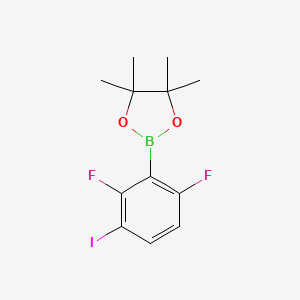

2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18781369

Molecular Formula: C12H14BF2IO2

Molecular Weight: 365.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BF2IO2 |

|---|---|

| Molecular Weight | 365.95 g/mol |

| IUPAC Name | 2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3 |

| Standard InChI Key | SYMZTUYHQSMEGF-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₄BF₂IO₂, with a molecular weight of 365.95 g/mol . Its IUPAC name is 2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its structure features:

-

A 1,3,2-dioxaborolane core (pinacol boronate).

-

A 2,6-difluoro-3-iodophenyl substituent, providing electrophilic sites for cross-coupling .

Key Spectral Data:

Synthesis and Optimization

General Synthetic Routes

The compound is synthesized via Miyaura borylation, involving halogen-lithium exchange followed by boronate esterification .

Representative Procedure :

-

Halogen-Lithium Exchange:

-

Boronate Esterification:

Optimization Challenges:

-

Temperature Sensitivity: Reactions require strict control (−10°C to 0°C) to minimize deborylation .

-

Solvent Choice: THF is preferred for its ability to stabilize Grignard intermediates .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This boronic ester is pivotal in forming biaryl structures, a cornerstone of drug discovery .

Key Advantages:

-

Iodine Retention: The 3-iodo substituent allows sequential functionalization via Sonogashira or Heck reactions .

-

Steric Protection: The pinacol group enhances stability during storage and handling .

Case Study:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 342.2 ± 42.0°C (est.) | |

| LogP (Consensus) | 3.02 | |

| Solubility | 1.15–1.68 mg/mL in DCM |

Future Directions

Medicinal Chemistry

-

Targeted Drug Delivery: Exploit the iodine moiety for radiolabeling in imaging agents .

-

Proteolysis-Targeting Chimeras (PROTACs): Boronic esters enable reversible protein binding .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume